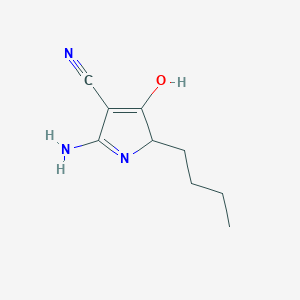
3-(Aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione is a synthetic organic compound that belongs to the class of thiolanes. Thiolanes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the thiolane ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the aminomethyl group: This step may involve nucleophilic substitution reactions using appropriate amine reagents.
Addition of the hydroxypropyl group: This can be done through alkylation reactions using propylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to an alkyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alkyl derivatives.
Substitution products: Various substituted thiolanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiolane derivatives: Compounds with similar thiolane rings but different substituents.
Sulfur-containing heterocycles: Compounds like thiophenes, thiazoles, and thiadiazoles.
Uniqueness
3-(Aminomethyl)-3-(1-hydroxypropyl)-1lambda6-thiolane-1,1-dione is unique due to its specific combination of functional groups (aminomethyl, hydroxypropyl) and the thiolane ring structure, which may confer distinct chemical and biological properties compared to other sulfur-containing heterocycles.
Eigenschaften
Molekularformel |
C8H17NO3S |
|---|---|
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
1-[3-(aminomethyl)-1,1-dioxothiolan-3-yl]propan-1-ol |
InChI |
InChI=1S/C8H17NO3S/c1-2-7(10)8(5-9)3-4-13(11,12)6-8/h7,10H,2-6,9H2,1H3 |
InChI-Schlüssel |
ZWDKRLVJKVDKNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1(CCS(=O)(=O)C1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol](/img/structure/B13159588.png)



![Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13159616.png)





![Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159659.png)


